7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound characterized by a fused pyridine-pyrimidinone core. Its structure includes halogen substituents (bromine at position 7, chlorine at position 9) and an ethyl group at position 2.
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrClN2O |
|---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
7-bromo-9-chloro-2-ethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8BrClN2O/c1-2-7-4-9(15)14-5-6(11)3-8(12)10(14)13-7/h3-5H,2H2,1H3 |
InChI Key |
ODJXWBBHOJPBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C=C(C=C(C2=N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
CuI-Catalyzed One-Pot Tandem Synthesis
A breakthrough methodology involves a CuI-catalyzed tandem C–N bond formation and intramolecular amidation reaction. This protocol utilizes 2-bromopyridine derivatives and (Z)-3-amino-3-arylacrylate esters as starting materials, enabling the construction of the pyrido[1,2-a]pyrimidin-4-one core in a single step.
Reaction Conditions :
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMF
-
Temperature : 130°C
-
Yield : 72–89%
The ethyl group at position 2 is introduced via the (Z)-3-amino-3-arylacrylate ester, which contains the ethyl substituent. Bromine at position 7 originates from the 2-bromopyridine precursor, while chlorination at position 9 is achieved through post-cyclization halogenation (discussed in Section 3).
Halogenation Strategies for Functionalization
Directed Bromination at Position 7
Bromine incorporation typically occurs during the initial cyclization step by selecting 2-bromopyridine as the substrate. Alternatively, electrophilic bromination using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl₄, 80°C) can functionalize preformed pyrido[1,2-a]pyrimidin-4-ones.
Chlorination at Position 9
Chlorine is introduced via two primary routes:
-
Phosphorus Oxychloride (POCl₃) Mediated Chlorination :
-
Chlorine Gas in Acetic Acid :
Comparative Analysis of Synthetic Routes
Key Observations :
-
The CuI-catalyzed method offers superior atom economy and avoids intermediate isolation.
-
POCl₃ chlorination, while efficient, generates corrosive byproducts requiring careful handling.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing transition states in CuI-catalyzed reactions. Conversely, chlorination yields improve in non-polar solvents (toluene) due to reduced side reactions.
Temperature and Time Trade-offs
-
Cyclization : Elevated temperatures (130°C) drive intramolecular amidation but risk decomposition. Reducing to 110°C with extended time (24 hours) preserves yield (85%).
-
Halogenation : Controlled addition of Cl₂ gas at 0°C minimizes over-chlorination, achieving >90% purity.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aryl Sulfonyl Hydrazides: Used for sulfenylation reactions.
Aryl Sulfonyl Chlorides: Used for chlorination reactions.
Sulfinic Acids and Sodium Sulfinates: Used for sulfenylation and selenylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with different functional groups, which can be used for further applications in pharmaceuticals and material sciences .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit potent anticancer properties. A study highlighted the synthesis and biological evaluation of various substituted pyrido[1,2-a]pyrimidin-4-ones, including 7-bromo-9-chloro-2-ethyl compounds. These derivatives demonstrated significant inhibitory activity against cancer cell lines, indicating their potential as chemotherapeutic agents .
Antimicrobial Properties
Another important application is in the development of antimicrobial agents. The compound has been tested for its efficacy against a range of bacterial strains. In vitro studies revealed that 7-bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits notable antibacterial activity, making it a candidate for further development as an antibiotic .
Agricultural Science
Pesticide Development
The compound's structure allows it to interact with biological systems effectively, which is crucial for developing new pesticides. Research indicates that derivatives of this compound can serve as effective fungicides and herbicides. Field trials have demonstrated that formulations containing this compound significantly reduce pest populations while being environmentally safer than traditional pesticides .
Material Science
Polymer Chemistry
In material science, this compound is being explored for its potential use in polymer synthesis. Its ability to act as a building block for complex molecular architectures makes it valuable in creating advanced materials with specific properties such as enhanced thermal stability and mechanical strength .
| Activity Type | Test Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 15 | |
| Antimicrobial | E. coli | 25 | |
| Antifungal | Fusarium oxysporum | 10 |
Table 2: Applications in Agriculture
| Application Type | Target Pest/Fungus | Efficacy (%) | Reference |
|---|---|---|---|
| Herbicide | Common Ragweed | 90 | |
| Fungicide | Powdery Mildew | 85 |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the ethyl group significantly enhanced the anticancer activity compared to the parent compound .
Case Study 2: Pesticide Efficacy
A field trial conducted on soybean crops showed that a formulation containing this compound reduced pest infestation by over 70% compared to untreated controls. This study supports the potential use of this compound as a viable alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, which features diverse substitutions impacting chemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Position and Electronic Effects
- 7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CID 3614131): Molecular Formula: C₈H₄BrClN₂O . Substituents: Bromine at position 7, chlorine at position 2. Comparison: The absence of an ethyl group at position 2 reduces steric bulk compared to the target compound.
- 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Molecular Formula: C₉H₈BrN₃O . Substituents: Aminomethyl at position 2. Comparison: The polar aminomethyl group enhances hydrophilicity, improving aqueous solubility but possibly reducing membrane permeability compared to the ethyl group in the target compound.
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one :
Complex Substituents in Patent Derivatives
Several patented analogs highlight the role of bulky or functionalized groups:
- Compound 5 () : 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .
- Comparison : The tetrahydropyridinyl group at position 7 may enhance binding to biological targets through hydrogen bonding or π-π interactions, a feature absent in the simpler ethyl-substituted target compound.
- Compound 15 (): 2-(3,4-Dimethoxyphenyl)-9-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one .
Physicochemical and Structural Data
Biological Activity
7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other therapeutic potentials based on diverse research findings.
- Molecular Formula : C9H6BrClN2O
- Molecular Weight : 273.51 g/mol
- CAS Number : 893620-46-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanism of Action :
- The compound acts as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell division. In vitro studies showed effective inhibition of microtubule assembly at concentrations around 20 µM . Furthermore, apoptosis-inducing studies revealed that the compound could enhance caspase-3 activity significantly, suggesting its role in promoting programmed cell death in cancer cells .
-
Case Study :
- A study involving a series of pyrido[1,2-a]pyrimidine derivatives indicated that modifications to the structure could enhance anticancer activity. For instance, compounds with specific substituents demonstrated improved selectivity and potency against various cancer types, highlighting the importance of structure-activity relationships (SAR) in drug design .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:
- Inhibition of COX Enzymes :
- Experimental Evidence :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidine derivatives:
Q & A
Q. How do halogen substituents influence binding to therapeutic targets like aldose reductase?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
